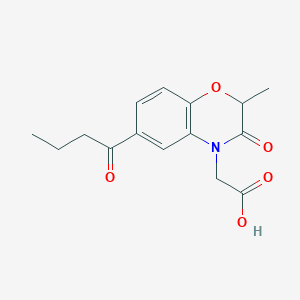

2-(6-butanoyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid

Descripción

This compound belongs to the 3,4-dihydro-2H-1,4-benzoxazine class, featuring a bicyclic core with a 3-oxo group, a methyl substituent at position 2, and a butanoyl group at position 4. Its molecular formula is C₁₆H₁₇NO₅ (calculated molecular weight: 303.31 g/mol). The butanoyl group confers lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Propiedades

IUPAC Name |

2-(6-butanoyl-2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-3-4-12(17)10-5-6-13-11(7-10)16(8-14(18)19)15(20)9(2)21-13/h5-7,9H,3-4,8H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYNSLNGUVLBFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC2=C(C=C1)OC(C(=O)N2CC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-butanoyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid typically involves multiple steps One common method includes the reaction of 2-aminophenol with butanoyl chloride to form an intermediate, which is then cyclized to produce the benzoxazine ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

2-(6-butanoyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Recent studies have indicated that compounds similar to 2-(6-butanoyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid exhibit neuroprotective properties. Research suggests that these compounds can mitigate oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, the ability of certain metabolites in the kynurenine pathway to act as antioxidants has been highlighted in recent literature .

Antioxidant Activity

The antioxidant properties of this compound may be leveraged to develop therapeutic agents aimed at reducing oxidative damage in various diseases. The balance between pro-oxidant and antioxidant activities is critical; compounds that can stabilize this balance are particularly valuable in treating conditions associated with oxidative stress .

Enzyme Modulation

Research indicates that benzoxazine derivatives can act as enzyme inhibitors or activators. This modulation can be beneficial in metabolic pathways where regulation of enzyme activity is necessary for maintaining homeostasis. The specific interactions of 2-(6-butanoyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid with key enzymes involved in metabolic processes warrant further investigation to elucidate potential therapeutic applications.

Polymer Chemistry

The stability and reactivity of benzoxazine compounds make them suitable for use in polymer chemistry. They can be utilized as monomers or additives to enhance the properties of polymers, such as thermal stability and mechanical strength. This application could lead to the development of advanced materials with tailored properties for specific industrial applications.

Neuroprotection Research

A study conducted on the neuroprotective effects of related compounds demonstrated significant reductions in markers of oxidative stress in neuronal cultures treated with these substances. The study highlighted the importance of structural components in mediating these effects and suggested that similar mechanisms might be applicable to 2-(6-butanoyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid .

Antioxidant Studies

In another case study focusing on antioxidant activity, researchers evaluated the efficacy of various benzoxazine derivatives. The findings indicated that certain derivatives effectively scavenged free radicals and protected cellular components from oxidative damage. These results suggest a promising role for 2-(6-butanoyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid in developing antioxidant therapies .

Mecanismo De Acción

The mechanism of action of 2-(6-butanoyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. This interaction can lead to the inhibition or activation of specific cellular processes, contributing to its biological effects.

Comparación Con Compuestos Similares

Substituent Variations at Position 6

- 6-Chloro Derivative (2-(6-Chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid, CAS 26494-58-6): Molecular Weight: 241.63 g/mol . Key Differences: The chloro substituent (electron-withdrawing) replaces butanoyl, reducing lipophilicity (Cl vs. C₃H₇CO). This substitution may enhance electrophilic reactivity but decrease bioavailability due to lower LogP. Applications: Used in agrochemical research, leveraging halogen interactions in target binding .

6-Ethanesulfonyl Derivative (2-[6-(Ethanesulfonyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl]acetic acid, CAS 954263-08-2):

Substituent Variations at Position 4

- Butanoic Acid Derivative (2-(2-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid, CAS 899710-25-9): Molecular Weight: 249.27 g/mol . Key Differences: The longer butanoic acid chain increases lipophilicity (LogP ~3.62) compared to acetic acid (LogP ~1.5 estimated for the target compound). This may enhance tissue penetration but reduce renal clearance .

Functional Group Modifications

- Acetohydrazide Derivative (2-(6-Chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetohydrazide, CAS 121565-10-4):

Physicochemical and Structural Insights

- Crystallographic Behavior : Analogs like 2-[(Z)-1,1-Dioxo-2-(2,4,5-trifluorobenzyl)-3,4-dihydro-2H-1,2-benzothiazin-4-ylidene]acetic acid (CAS N/A) form hydrogen-bonded dimers via carboxylic acid groups, a feature likely shared by the target compound .

- Biological Activity : Benzoxazine/thiazine derivatives with 3-oxo groups exhibit stimulant and antidepressant activity, suggesting the target compound’s keto group is critical for bioactivity .

Data Tables

Table 1: Comparative Molecular Properties

Actividad Biológica

2-(6-butanoyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid is a synthetic compound belonging to the benzoxazine family, which has attracted attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

Molecular Weight : 291.30 g/mol

CAS Number : 1018536-75-8

Antimicrobial Activity

Research indicates that benzoxazine derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial and fungal strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Candida albicans | 16.69 - 78.23 µM |

| Fusarium oxysporum | 56.74 - 222.31 µM |

These results demonstrate the compound's potential as an effective antimicrobial agent, particularly against Gram-positive bacteria and certain fungi .

Anticancer Properties

The compound is under investigation for its anticancer potential, particularly in inhibiting DNA topoisomerase I, an enzyme crucial for DNA replication and repair. Inhibition of this enzyme can lead to cancer cell death, making it a target for anticancer drug development .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound shows promise as an inhibitor of DNA topoisomerase I, which is vital in cancer therapy due to its role in DNA processing during replication.

- Antimicrobial Mechanism : The antimicrobial action may involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial growth .

Study on Antifungal Activity

A study evaluated the antifungal efficacy of benzoxazine derivatives against Rhizoctonia solani and Sclerotium rolfsii. The results indicated varying levels of inhibition based on concentration:

| Concentration (ppm) | % Inhibition (R. solani) | % Inhibition (S. rolfsii) |

|---|---|---|

| 1000 | 0 | 52.3 |

| 500 | 0 | 60.3 |

| 250 | 0 | 79.6 |

| Control | 0 | 90 |

This study highlights the compound's selective antifungal activity and suggests potential applications in agricultural settings .

Comparative Analysis

When compared with similar compounds, such as ethyl 6-chloro-4-methyl-3-oxo-benzoxazine derivatives, the unique structural features of 2-(6-butanoyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid confer distinct biological properties that enhance its therapeutic potential .

Q & A

Q. Table 1: Comparative Reactivity of Benzoxazine Derivatives

Q. Table 2: Analytical Techniques for Structural Confirmation

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.